
(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone
Übersicht
Beschreibung
(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone, also known as 3-AAzPC, is a synthetic organic compound belonging to the class of azetidinones. It has been studied extensively for its potential use in a variety of scientific and medical applications, including drug synthesis, medicinal chemistry, and biochemistry. This compound has several unique properties that make it attractive for these purposes, including its low toxicity and good solubility in both aqueous and organic solvents.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
Compounds structurally similar to (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone have demonstrated significant potential in anticancer and antimicrobial applications. For instance, a study by Katariya et al. (2021) synthesized compounds with 1,3-oxazole and pyridyl-pyrazoline entities, showing potent anticancer activity against a panel of 60 cancer cell lines and effective antibacterial and antifungal activities. The molecular docking studies indicated their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Antibacterial and Antifungal Activities
Another related compound demonstrated promising antibacterial and antifungal activities. The study by Hafez et al. (2016) synthesized pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, which showed higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity (Hafez et al., 2016).
Molecular Docking Studies for Antibacterial Activity
Shahana and Yardily (2020) synthesized novel compounds with a structure similar to (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone and carried out molecular docking studies. Their research aids in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).
Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives of a similar compound, which showed significant antituberculosis and anticancer activity. Some of these compounds exhibited both antituberculosis and anticancer activities, demonstrating the potential of these compounds in therapeutic applications (Mallikarjuna et al., 2014).
Catalytic Asymmetric Addition in Organic Synthesis
In organic synthesis, a study by Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the potential of azetidinone derivatives in asymmetric synthesis (Wang et al., 2008).
Antipsychotic Potential
Butler et al. (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing potential central nervous system depressant activity and antipsychotic effects. This study highlights the diverse therapeutic applications of such compounds (Butler et al., 1984).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-7(2-4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULDLYWVKPUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




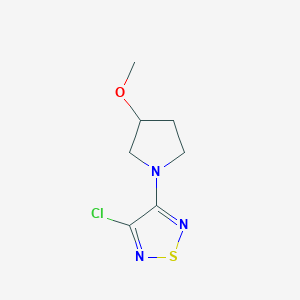
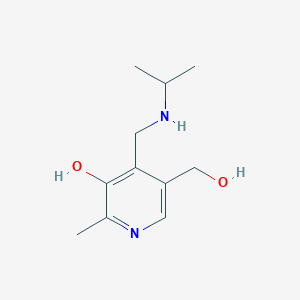


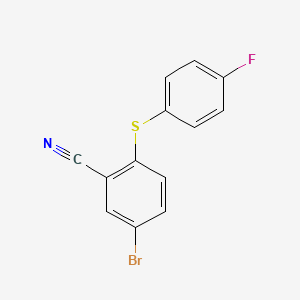
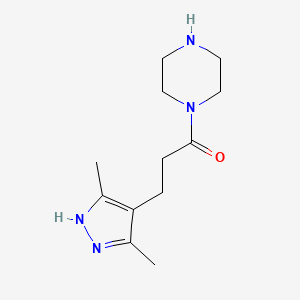
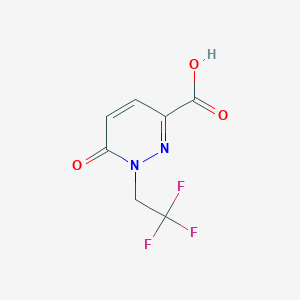
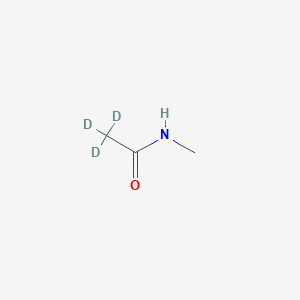
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
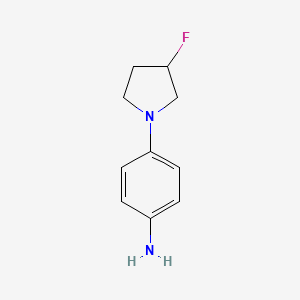
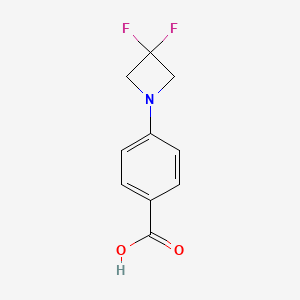
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
